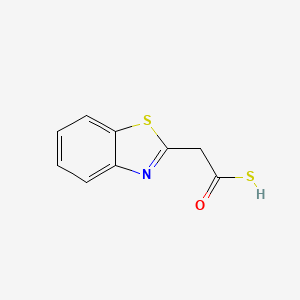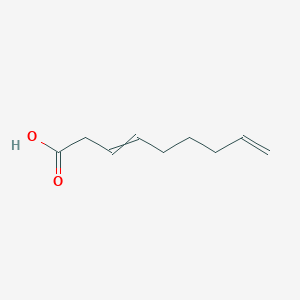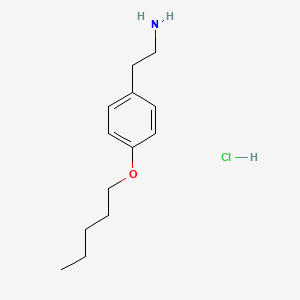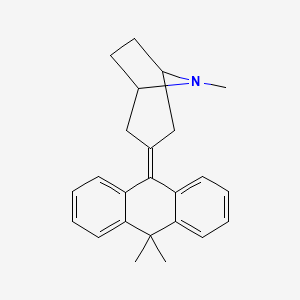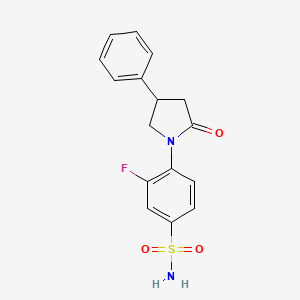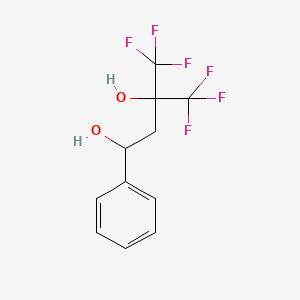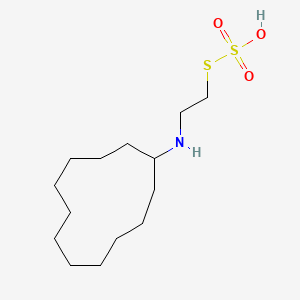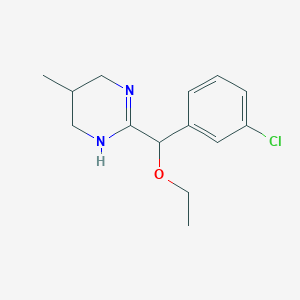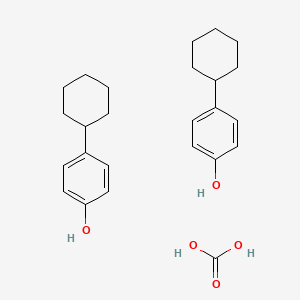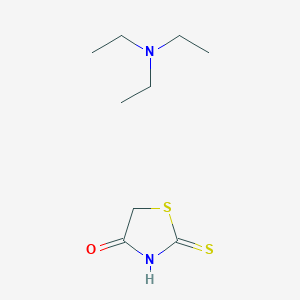
N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives typically involves a three-component condensation reaction. This reaction includes primary amines, carbon disulfide, and dialkyl maleates. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound .
化学反応の分析
Types of Reactions
2-sulfanylidene-1,3-thiazolidin-4-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones. These products are characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .
科学的研究の応用
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Industry: They are used in the development of agrochemicals and as additives in lubricants and fuels.
作用機序
The mechanism of action of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives involves their interaction with various molecular targets. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular pathways. For example, their antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis, while their antioxidant activity is due to their ability to scavenge free radicals .
類似化合物との比較
Similar Compounds
Rhodanine: Rhodanine is a structurally similar compound that also exhibits diverse biological activities.
Thiazolidinediones: These compounds are known for their antidiabetic properties and share structural similarities with thiazolidinones.
Uniqueness
2-sulfanylidene-1,3-thiazolidin-4-one derivatives are unique due to their sulfur-containing thiazolidinone ring, which imparts distinct chemical and biological properties. Their ability to undergo various chemical transformations and exhibit a wide range of biological activities sets them apart from other similar compounds .
特性
CAS番号 |
34705-87-8 |
|---|---|
分子式 |
C9H18N2OS2 |
分子量 |
234.4 g/mol |
IUPAC名 |
N,N-diethylethanamine;2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H15N.C3H3NOS2/c1-4-7(5-2)6-3;5-2-1-7-3(6)4-2/h4-6H2,1-3H3;1H2,(H,4,5,6) |
InChIキー |
OIQFEWJOIFACGH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C1C(=O)NC(=S)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

